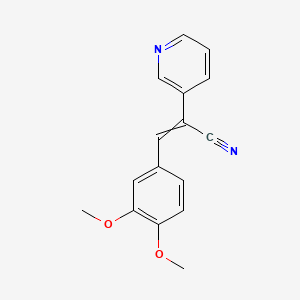
TYRPHOSTIN RG 13022
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrphostin RG 13022: is a non-phenolic tyrosine kinase inhibitor that specifically inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential antiproliferative effects, particularly in the context of cancer research .
准备方法
Synthetic Routes and Reaction Conditions: Tyrphostin RG 13022 can be synthesized through a series of organic reactions. The primary synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridineacetonitrile under basic conditions to form the desired acrylonitrile derivative . The reaction typically requires solvents like ethanol or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product yield and purity .
化学反应分析
Types of Reactions: Tyrphostin RG 13022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
科学研究应用
Tyrphostin RG 13022 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the mechanisms of enzyme inhibition
Biology: The compound is employed in cell biology to investigate the role of tyrosine kinases in cell signaling and proliferation
Medicine: this compound is studied for its potential therapeutic effects in cancer treatment, particularly in inhibiting the growth of breast cancer cells
作用机制
Tyrphostin RG 13022 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival . The compound specifically targets the tyrosine kinase domain of EGFR, leading to a decrease in tyrosine phosphorylation and subsequent inhibition of cell growth .
相似化合物的比较
Tyrphostin AG 1478: Another tyrosine kinase inhibitor that targets EGFR but with different potency and selectivity.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) and is used in similar research contexts.
Tyrphostin AG 490: Targets Janus kinase 2 (JAK2) and is studied for its effects on cytokine signaling
Uniqueness: Tyrphostin RG 13022 is unique due to its high specificity for EGFR and its potent inhibitory effects on cancer cell proliferation. Its ability to inhibit multiple growth factor-stimulated pathways, including those stimulated by insulin and estrogen, sets it apart from other similar compounds .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














